molecular formula C14H19ClN2O B2682163 N-(1-benzylpiperidin-4-yl)-2-chloroacetamide CAS No. 865431-95-4

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide

Cat. No.: B2682163
CAS No.: 865431-95-4
M. Wt: 266.77
InChI Key: VYBZXLPMMFDJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide typically involves the reaction of 1-benzylpiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as its effects on neurotransmitter systems and its potential as a ligand for certain receptors.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an analgesic or anesthetic agent.

    Industry: It is used in the development of new materials and chemicals for industrial applications.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: This compound has a similar piperidine ring structure but with a pyrimidine group instead of a chloroacetamide group.

    N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound has an acetohydrazide group instead of a chloroacetamide group and is studied for its potential analgesic properties.

    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound has a sulfanylbutanamide group and is investigated for its potential use in drug development.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-10-14(18)16-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBZXLPMMFDJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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